molecular formula Unknown B1191796 LY3007113

LY3007113

Número de catálogo: B1191796
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

LY3007113 is an orally active p38 mitogen-activated protein kinase (MAPK) inhibitor with potential immunomodulating, anti-inflammatory, and antineoplastic activity. Upon administration, this compound inhibits the activity of p38, thereby preventing p38 MAPK-mediated signaling. This may result in the inhibition of the production of proinflammatory cytokines and the induction of tumor cell apoptosis. p38 MAPK, a serine/threonine protein kinase often upregulated in cancer cells, plays a crucial part in the production of a variety of cytokines involved in inflammation and cellular proliferation such as tumor necrosis factor (TNF) and interleukin (IL)-1 and -6. Check for active clinical trials or closed clinical trials using this agent.

Aplicaciones Científicas De Investigación

Dual Kinase and BET-Bromodomain Inhibition

LY3007113, alongside its analogs, has shown interesting dual inhibition properties. Specifically, LY294002, a closely related compound, is recognized as an inhibitor of both the phosphoinositide 3-kinase (PI3K) and BET bromodomain proteins. This positions this compound and its close analogs as dual kinase and BET-bromodomain inhibitors, offering a unique approach in targeting these pathways simultaneously. This could have significant implications in cancer treatment, where the dual inhibition might lead to enhanced therapeutic effects (Dittmann et al., 2014).

Sensitization to TRAIL-Induced Apoptosis

This compound's analog LY303511 (LY30) has been studied for its role in inducing production of reactive oxygen species (ROS) and sensitizing cancer cells to TRAIL-induced apoptosis. This is significant in the context of cancer therapy, where enhancing the apoptosis of cancer cells is a primary goal. The compound's ability to influence these pathways opens up new avenues for therapeutic intervention and potentially increases the efficacy of existing treatments (Tucker-Kellogg et al., 2012).

Anti-tumor Activities in RAS or BRAF Mutant Cancers

The compound LY3009120, another close relative of this compound, demonstrates anti-tumor activities in RAS or BRAF mutant cancers by inhibiting RAF isoforms and active dimers. This is particularly noteworthy since mutations in RAS and BRAF are common in various types of cancer, and targeting these pathways could provide a therapeutic strategy. The ability of this compound and its analogs to inhibit these pathways suggests potential applications in cancer treatment (Peng et al., 2015).

Propiedades

Fórmula molecular

Unknown

Peso molecular

0

Apariencia

Solid powder

Sinónimos

LY3007113;  LY-3007113;  LY 3007113.; Unknown

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.